molecular formula C12H11N3O B2429325 3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 860610-78-2

3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B2429325
CAS No.: 860610-78-2
M. Wt: 213.24
InChI Key: WUSBRVHIYOCSKN-UHFFFAOYSA-N
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Description

3-Phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS 860610-78-2) is a high-purity chemical building block belonging to the pyrazolo[1,5-a]pyrimidine class of fused heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, particularly in the development of novel protein kinase inhibitors (PKIs) for targeted cancer therapy . Kinases are enzymes that are critical regulators of cellular signaling processes, and their dysregulation is a hallmark of many cancers . Researchers utilize this compound as a core structure to develop potent and selective inhibitors against various oncology targets, including CK2, EGFR, B-Raf, and cyclin-dependent kinases (CDKs) . The compound's structure allows for versatile synthetic modifications, enabling structure-activity relationship (SAR) studies to optimize binding affinity, selectivity, and other pharmacological properties . Beyond oncology, pyrazolo[1,5-a]pyrimidine cores have also been investigated in neuroscience research, such as for the development of metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators . Supplied as a solid, this product is intended for research and development applications strictly in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-11-6-7-15-12(14-11)10(8-13-15)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSBRVHIYOCSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with guanidine in the presence of a base, followed by cyclization to form the desired pyrazolopyrimidine structure .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one exhibits significant anticancer properties. Research indicates that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific kinases associated with cell proliferation and survival pathways.

Case Study: Inhibition of Cancer Cell Proliferation

A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed potent activity against human breast cancer cells (MCF-7). The compound was found to inhibit the PI3K/Akt signaling pathway, leading to reduced cell viability and increased apoptosis rates .

Anti-inflammatory Properties

In addition to its anticancer effects, 3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one has been investigated for its anti-inflammatory properties. Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Reduction of Inflammatory Markers

A study conducted on animal models of arthritis demonstrated that administration of this compound resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have indicated that it possesses activity against various bacterial strains, including resistant strains of Staphylococcus aureus.

Case Study: Antimicrobial Efficacy Against Resistant Strains

In vitro tests revealed that 3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) . This highlights its potential as a lead compound for developing new antimicrobial therapies.

Applications in Neuropharmacology

Emerging research suggests that this compound may have neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Neuroprotective Mechanisms

Preliminary studies indicate that 3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one can protect neuronal cells from oxidative stress-induced damage. The compound appears to enhance the expression of neurotrophic factors and reduce neuroinflammation.

Case Study: Neuroprotection in Animal Models

In a controlled study using rodent models of neurodegeneration, treatment with the compound resulted in improved cognitive function and reduced neuronal loss compared to untreated controls . This opens avenues for further exploration in neuropharmacology.

Biological Activity

3-Phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS No. 860610-78-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₂H₁₁N₃O
  • Molecular Weight : 213.24 g/mol
  • Boiling Point : Approximately 486.4 °C (predicted)
  • Density : 1.35 g/cm³ (predicted)

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities primarily through the inhibition of various enzymes and receptors. Specifically, 3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one has been studied for its potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. Preliminary evaluations have shown micromolar IC₅₀ values against MAO-B, indicating significant inhibitory potential .

Biological Activities

The biological activities of 3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one include:

  • Antiproliferative Effects :
    • The compound has demonstrated efficacy in inhibiting cancer cell growth. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been shown to inhibit tumor growth in various cancer models .
  • Anti-inflammatory Activity :
    • A study highlighted that certain derivatives exhibit anti-inflammatory properties comparable to standard drugs like indomethacin . The mechanism involves the modulation of inflammatory pathways and cytokine release.
  • Neurological Effects :
    • As noted earlier, the inhibition of MAO-B suggests potential applications in treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its therapeutic profile in neurological contexts .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study A Evaluated the antiproliferative effects against MCF-7 breast cancer cells; significant inhibition observed with IC₅₀ values in low micromolar range .
Study B Investigated anti-inflammatory properties; showed comparable efficacy to indomethacin in reducing inflammation markers .
Study C Assessed MAO-B inhibition; reported micromolar IC₅₀ values indicating potential for neuroprotective applications .

Synthesis and Derivatives

The synthesis of 3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the condensation of aminopyrazoles with various electrophilic partners. Recent advancements include microwave-assisted methods that enhance yield and reduce reaction times .

Q & A

Advanced Question

  • Molecular Docking : Simulates binding to enzymes (e.g., thymidine kinase in ) or receptors (GABAA in ). Tools like AutoDock Vina assess binding affinity (ΔG values).
  • Molecular Dynamics (MD) : Evaluates stability of ligand-target complexes over time (e.g., RMSD < 2 Å indicates stable binding).
  • QSAR Models : Correlate substituent effects (e.g., nitro groups in ) with bioactivity using descriptors like Hammett constants.

Case Study :
A derivative with a 3-nitro group () showed enhanced antimicrobial activity due to increased electrophilicity, validated via MD simulations.

How do substituent patterns influence the compound’s reactivity and bioactivity?

Advanced Question

  • Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) at the 3-position () increases electrophilicity, enhancing kinase inhibition.
  • Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) at the 4-position () improves solubility but may reduce binding affinity.
  • Hybrid Substituents : Trifluoromethyl (-CF₃) in enhances metabolic stability via steric hindrance.

Advanced Question

  • Purification : Column chromatography is inefficient for gram-scale batches; switch to recrystallization (e.g., using DCM/hexane).
  • Byproduct Formation : Optimize stoichiometry (e.g., 1:1.2 molar ratio of aminopyrazole to diketone) to minimize dimerization.
  • Regioselectivity : Control via pH adjustment (e.g., acetic acid for selective cyclization in ).

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